molecular formula C14H13NO5 B172625 Ethyl 4-(1,3-dioxoisoindolin-2-YL)-3-oxobutanoate CAS No. 13855-80-6

Ethyl 4-(1,3-dioxoisoindolin-2-YL)-3-oxobutanoate

Cat. No. B172625
CAS RN: 13855-80-6
M. Wt: 275.26 g/mol
InChI Key: CWDUXGINCDZFAQ-UHFFFAOYSA-N
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Description

Ethyl 4-(1,3-dioxoisoindolin-2-YL)-3-oxobutanoate is a chemical compound with a molecular weight of 277.28 . It is a solid substance under normal conditions .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione . Another study reported the synthesis of a 3,3-disubstituted isoindolinone by means of Krapcho decarboxylation reaction of the respective substituted dimethyl malonate derivative .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, single-crystal XRD was used to verify the structure of ®-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester . The molecules of isoindole are connected in the form of dimers, and the π⋯π stacking interaction between aromatic rings further stabilizes the crystal packing .


Chemical Reactions Analysis

The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione . Another reaction involved the decarboxylation of a malonate dimethylester under Krapcho reaction conditions .


Physical And Chemical Properties Analysis

Ethyl 4-(1,3-dioxoisoindolin-2-YL)-3-oxobutanoate is a solid substance under normal conditions . DFT studies suggest that HOMO is over the substituted aromatic ring, the LUMO is present mainly over the indole side, and nucleophilic and electrophilic corners point out the reactivity of the product .

Scientific Research Applications

Pharmaceutical Synthesis

This compound has gained significant attention for its potential use in pharmaceutical synthesis . The structure-activity relationships and biological properties of N-isoindoline-1,3-dione derivatives are being studied with the aim of unlocking their potential as therapeutic agents .

Herbicides

N-isoindoline-1,3-dione heterocycles, which include Ethyl 4-(1,3-dioxoisoindolin-2-YL)-3-oxobutanoate, have been used in the development of herbicides .

Colorants and Dyes

These compounds have found applications in the production of colorants and dyes . Their unique chemical structure allows for a wide range of color variations.

Polymer Additives

The compound is also used as an additive in polymers . It can enhance the properties of the polymer, making it more suitable for specific applications.

Organic Synthesis

Ethyl 4-(1,3-dioxoisoindolin-2-YL)-3-oxobutanoate is used in organic synthesis . Its reactivity and diverse chemical structure make it a valuable tool in the creation of new organic compounds.

Photochromic Materials

The compound has applications in the development of photochromic materials . These are materials that change color in response to light exposure.

Anticonvulsant Agents

A series of Schiff bases of phthalimide, which include Ethyl 4-(1,3-dioxoisoindolin-2-YL)-3-oxobutanoate, have been evaluated for their anticonvulsant and neurotoxicity activities . Some of these compounds have shown promising results, being active in MES screen and less neurotoxic than phenytoin .

Crystal Structure Studies

The compound has been used in crystal structure studies . Understanding the crystal structure of such compounds can provide valuable insights into their properties and potential applications.

Safety and Hazards

The safety data sheet for a similar compound, (2S)-4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybutanoic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Ethyl 4-(1,3-dioxoisoindolin-2-YL)-3-oxobutanoate is a derivative of isoindoline-1,3-dione . Isoindoline-1,3-dione derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives. These compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that isoindoline-1,3-dione derivatives interact with their targets, leading to various biological responses . For instance, some isoindoline-1,3-dione derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .

Biochemical Pathways

Isoindoline-1,3-dione derivatives can affect various biochemical pathways due to their broad-spectrum biological activities . For example, some derivatives have shown antiviral activity, suggesting they may interfere with viral replication pathways . .

Pharmacokinetics

Isoindoline-1,3-dione derivatives are generally neutral and hydrophobic, allowing them to pass through living membranes in vivo . This suggests that Ethyl 4-(1,3-dioxoisoindolin-2-YL)-3-oxobutanoate may have good bioavailability.

Result of Action

The result of the action of Ethyl 4-(1,3-dioxoisoindolin-2-YL)-3-oxobutanoate is likely to depend on the specific biological target and pathway it affects. For instance, some isoindoline-1,3-dione derivatives have shown cytotoxic effects against blood cancer cells , suggesting that Ethyl 4-(1,3-dioxoisoindolin-2-YL)-3-oxobutanoate may also have potential anticancer effects.

properties

IUPAC Name

ethyl 4-(1,3-dioxoisoindol-2-yl)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5/c1-2-20-12(17)7-9(16)8-15-13(18)10-5-3-4-6-11(10)14(15)19/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWDUXGINCDZFAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90930145
Record name Ethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90930145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(1,3-dioxoisoindolin-2-YL)-3-oxobutanoate

CAS RN

13855-80-6
Record name 2H-Isoindole-2-butanoic acid, 1,3-dihydro-beta,1,3-trioxo-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013855806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90930145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-(1,3-dioxoisoindolin-2-yl)acetic acid (3.01 g, 14.67 mmol), 2,2-dimethyl-1,3-dioxane-4,6-dione (2.23 g, 15.47 mmol) and 4-dimethylaminopyridine (2.73 g, 22.35 mmol) in dichloromethane (150 mL) was added a solution of DCC (3.36 g, 16.28 mmol) in DCM (50 mL) at 0° C. The mixture was stirred at RT for 16 h. The insoluble materials were filtered off, and the filtrate was washed with 5% NaHSO4 aqueous solution. The organic phase was dried over anhydrous Na2SO4, filtered and the filtrate was concentrated under reduced pressure. The residue was treated with EtOH (200 mL) and the resulting mixture was stirred at 70° C. for 4 h and then concentrated under reduced pressure. Water was added to the residue and the mixture was extracted with EtOAc. The organic layers were washed with water and brine, dried over anhydrous MgSO4, and filtered. The filtrate was concentrated under reduced pressure and the residue was washed with IPE to give the title compound as a colorless solid (3.43 g, 85%). 1H NMR (400 MHz, CDCl3) δ ppm 1.31 (t, J=6.8 Hz, 3H), 3.58 (s, 2H), 4.24 (q, J=6.8 Hz, 2H), 4.67 (s, 2H), 7.73-7.78 (m, 2H), 7.86-7.91 (m, 2H).
Quantity
3.01 g
Type
reactant
Reaction Step One
Quantity
2.23 g
Type
reactant
Reaction Step One
Name
Quantity
3.36 g
Type
reactant
Reaction Step One
Quantity
2.73 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
85%

Synthesis routes and methods II

Procedure details

The title compound was prepared in a manner analogous to Intermediate 123 starting from 2,2-dimethyl-1,3-dioxane-4,6-dione and (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl chloride.
[Compound]
Name
Intermediate 123
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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